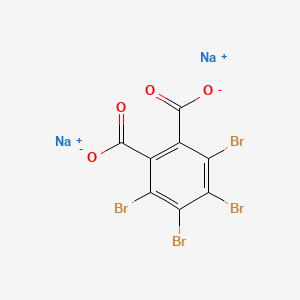
1-(Bromométhyl)-2-méthoxybenzène
Vue d'ensemble
Description
1-(Bromomethyl)-2-methoxybenzene is a brominated derivative of methoxybenzene. It has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine and as initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
Synthesis Analysis
Benzyl bromide can be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation . Benzyl bromide is used in organic synthesis for the introduction of the benzyl groups when the less expensive benzyl chloride is insufficiently reactive .Molecular Structure Analysis
The molecular structure of 1-(Bromomethyl)-2-methoxybenzene is influenced by the presence of the bromomethyl group. The structure has been examined by electron diffraction .Chemical Reactions Analysis
Benzyl bromide is used in organic synthesis for the introduction of the benzyl groups when the less expensive benzyl chloride is insufficiently reactive . Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Bromomethyl)-2-methoxybenzene are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers .Applications De Recherche Scientifique
Synthèse de copolymères séquencés
“1-(Bromométhyl)-2-méthoxybenzène” est utilisé dans la synthèse de copolymères séquencés via la polymérisation par transfert de chaîne par addition-fragmentation réversible (RAFT) . Cette méthode permet de créer des polymères avec des structures de blocs spécifiques, essentielles au développement de nouveaux matériaux aux propriétés adaptées pour des applications telles que les systèmes d'administration de médicaments, la nanotechnologie et les revêtements avancés.
Polymérisation radicalaire contrôlée
Le composé sert d'initiateur dans les processus de polymérisation radicalaire contrôlée . Cette application est cruciale pour produire des polymères avec des masses moléculaires et des structures bien définies, ce qui est très souhaitable dans les industries des plastiques et des fibres synthétiques.
Synthèse de cyclopropanes
Les chercheurs utilisent “this compound” dans la synthèse de cyclopropanes. Les cyclopropanes sont précieux en chimie médicinale en raison de leur présence dans de nombreux composés biologiquement actifs et de leurs applications pharmaceutiques potentielles.
Synthèse d'hétérocycles
Le composé est essentiel à la synthèse de composés hétérocycliques. Les hétérocycles constituent les structures de base de nombreux médicaments et sont largement utilisés dans le développement de nouveaux médicaments et traitements.
Agent alkylant dans la synthèse peptidique
Dans la synthèse peptidique, “this compound” agit comme un agent alkylant. Cette application est importante pour la modification des peptides, ce qui peut conduire à la découverte de nouveaux peptides thérapeutiques avec une stabilité et une efficacité améliorées.
Réactif dans la synthèse d'amides
Il est également utilisé comme réactif dans la synthèse d'amides. Les amides sont répandues dans les composés organiques et ont de vastes applications allant des solvants et des plastiques aux produits pharmaceutiques.
Catalyseur pour la synthèse de polymères
Le composé trouve son utilité comme catalyseur dans la synthèse de polymères. En tant que catalyseur, il peut contribuer à contrôler le processus de polymérisation, conduisant à des polymères aux propriétés souhaitées pour des applications industrielles spécifiques.
Intermédiaire pour la synthèse organique et les produits pharmaceutiques
Enfin, “this compound” est utilisé comme intermédiaire en synthèse organique et dans l'industrie pharmaceutique . Il est un élément de construction polyvalent pour la construction de molécules organiques complexes qui sont utilisées dans divers produits chimiques et médicaments.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-2-methoxybenzene is believed to involve the formation of a cyclopropylmethyl bromide anion, which is stabilized by the presence of the methanol solvent. This anion then reacts with the substrate to form the desired product.
Safety and Hazards
Propriétés
IUPAC Name |
1-(bromomethyl)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUNFWSVXRPCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200311 | |
| Record name | 1-(Bromomethyl)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52289-93-7 | |
| Record name | 1-(Bromomethyl)-2-methoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052289937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Bromomethyl)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Bromomethyl)-2-methoxybenzene, tech | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

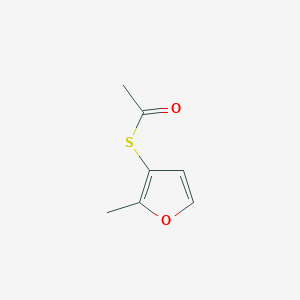


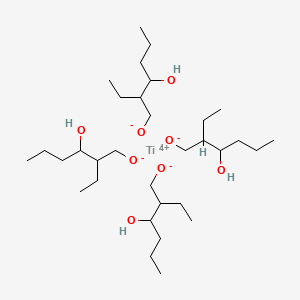



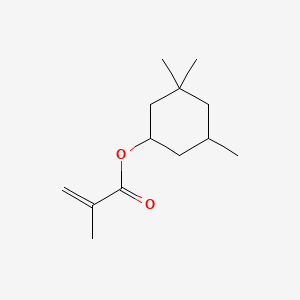
![Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B1584940.png)
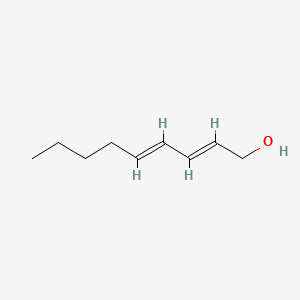
![Pentanediamide, N,N'-dibutyl-2-[(1-oxododecyl)amino]-, (2S)-](/img/structure/B1584944.png)

